molecular formula C9H7BrF2O2 B8074562 Methyl 3-bromo-5-(difluoromethyl)benzoate

Methyl 3-bromo-5-(difluoromethyl)benzoate

Cat. No.: B8074562
M. Wt: 265.05 g/mol
InChI Key: MRHOGFABUVBCBQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(difluoromethyl)benzoate is a halogenated aromatic ester featuring a bromine atom at the 3-position and a difluoromethyl group at the 5-position of the benzene ring. This compound is primarily utilized in organic synthesis as a versatile intermediate for pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and fluorinated moieties . The difluoromethyl group enhances metabolic stability and modulates electronic properties, balancing lipophilicity and polarity compared to bulkier fluorinated substituents like trifluoromethyl .

Properties

IUPAC Name

methyl 3-bromo-5-(difluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHOGFABUVBCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5-(difluoromethyl)benzoate typically involves the bromination and difluoromethylation of a benzoate precursor. One common method includes the use of bromine and a difluoromethylating agent under controlled conditions to achieve the desired substitution on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of these industrial methods are often proprietary and tailored to the production capabilities of the manufacturing facility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(difluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Methyl 3-bromo-5-(difluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(difluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 3-bromo-5-(difluoromethyl)benzoate with structurally related benzoate esters, focusing on substituent effects, molecular weight, and commercial availability:

Compound Name CAS Number Substituents (Position) Molecular Weight Key Properties/Applications Commercial Availability (Source)
This compound N/A Br (3), CF₂H (5) ~261.0* Intermediate for fluorinated drug candidates CymitQuimica
Methyl 3-bromo-5-(trifluoromethyl)benzoate 187331-46-0 Br (3), CF₃ (5) 293.0 Higher lipophilicity; strong electron withdrawal Santa Cruz Biotechnology ($70–$410/g)
Methyl 3-bromo-4-(trifluoromethyl)benzoate 455941-82-9 Br (3), CF₃ (4) 293.0 Altered regiochemistry impacts reactivity Sigma-Aldrich
Methyl 2-bromo-4-(trifluoromethyl)benzoate 1214334-90-3 Br (2), CF₃ (4) 293.0 Steric hindrance near ester group Alfa Aesar
Ethyl 2-bromo-5-(trifluoromethyl)benzoate 1214336-55-6 Br (2), CF₃ (5), Ethyl ester 307.1 Longer alkyl chain increases lipophilicity TCI America
Methyl 3-bromo-5-fluorobenzoate N/A Br (3), F (5) 233.0 Reduced steric bulk; weaker electron withdrawal Indagoo
Methyl 3-bromo-5-(methoxymethyl)benzoate 1536222-27-1 Br (3), CH₂OCH₃ (5) 259.1 Electron-donating methoxymethyl group American Elements
Methyl 3-bromo-5-(tert-butyl)benzoate 560131-64-8 Br (3), C(CH₃)₃ (5) 271.1 Steric bulk reduces ring reactivity Fluorochem

*Estimated based on analogous structures.

Key Comparative Analysis

Electronic Effects
  • Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H): The CF₃ group is a stronger electron-withdrawing group (σₚ = 0.54) than CF₂H (σₚ = 0.38), leading to greater deactivation of the aromatic ring. This enhances resistance to electrophilic substitution but may reduce solubility in polar solvents .
  • Fluorine (F) vs. Difluoromethyl (CF₂H): A single fluorine atom (σₚ = 0.06) exerts weaker electronic effects, making Methyl 3-bromo-5-fluorobenzoate more reactive in coupling reactions compared to the difluoromethyl analog .
Steric and Metabolic Considerations
  • tert-Butyl Group: The bulky tert-butyl substituent in Methyl 3-bromo-5-(tert-butyl)benzoate impedes nucleophilic aromatic substitution at the bromine site but improves metabolic stability due to steric shielding .

Biological Activity

Methyl 3-bromo-5-(difluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a benzoate structure. Its molecular formula is C10H8BrF2O2C_{10}H_8BrF_2O_2 with a molecular weight of approximately 267.07 g/mol. The unique combination of these functional groups contributes to its chemical reactivity and potential interactions with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with various biomolecules, including enzymes and receptors. The difluoromethyl group enhances lipophilicity, which may facilitate the compound's ability to cross cell membranes and reach intracellular targets. This property is critical in drug design as it can influence binding affinity and specificity towards biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's structural features may enhance its interaction with microbial cell membranes or specific enzymes involved in bacterial metabolism.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved in its anticancer activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInhibits growth in cancer cell lines
Enzyme InteractionPotential modulation of enzyme activity

Case Studies

  • Antimicrobial Study :
    A study conducted on the antimicrobial efficacy of this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for therapeutic use.
  • Anticancer Research :
    In a recent investigation, this compound was tested on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, suggesting potential as a lead compound in anticancer drug development.

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